molecular formula C19H19ClN4O2 B2548546 N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-86-8

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2548546
CAS RN: 866872-86-8
M. Wt: 370.84
InChI Key: RJUWNTFHMRHXNB-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with a molecular formula of C20H21ClN6O3 . It is related to a class of drugs known as sulphonamides, which have various biological activities .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 5-chloro-2-methoxybenzoic acid with aniline . In a previous study, aniline was replaced with benzylamine to increase the flexibility of the produced compounds by possible rotation around the single bonds .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 1 ether .

Scientific Research Applications

Synthesis and Antimicrobial Activities Some studies have focused on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds structurally related to N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These compounds exhibited good or moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Corrosion Inhibition Another application area is in corrosion inhibition. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated significant inhibition performance on mild steel in hydrochloric acid medium, suggesting that similar triazole derivatives, including the mentioned compound, could serve as effective corrosion inhibitors in acidic environments (Bentiss et al., 2009).

Molecular Docking and Anti-Cancer Activity Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, including structures similar to the compound , have been conducted to explore their potential as EGFR inhibitors in anti-cancer treatments. These studies have shown significant promise in understanding the mechanism behind their anti-cancer properties, indicating a broader scope of research and application in medicinal chemistry (Karayel, 2021).

Fluorescent Dyes and Photophysical Properties Research into N-ethoxycarbonylpyrene- and perylene thioamides as building blocks, including the synthesis of fluorescent dyes with thiazole moieties, reveals the potential for creating efficient, color-tunable fluorophores. These findings indicate the compound's relevance in developing new materials with specific optical properties for applications in sensing, imaging, and electronic devices (Witalewska et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-4-13-5-8-15(9-6-13)24-12(2)18(22-23-24)19(25)21-16-11-14(20)7-10-17(16)26-3/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUWNTFHMRHXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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